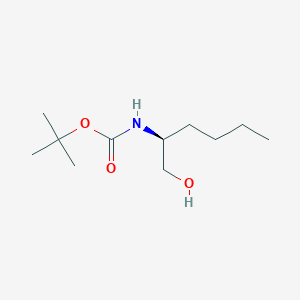

(S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

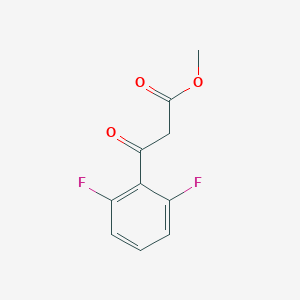

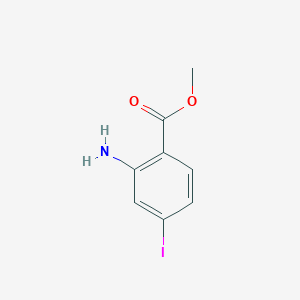

“(S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate” is an organic compound. The “(S)” notation indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image . The “tert-butyl” and “carbamate” groups suggest that this compound may have some interesting chemical properties.

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the tert-butyl and carbamate groups. The carbamate group, in particular, could potentially participate in hydrogen bonding .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbamate group could make it polar, affecting its solubility in various solvents .

Wissenschaftliche Forschungsanwendungen

Protecting Group in Peptide Synthesis

Tert-butyl carbamates are widely used as protecting groups for carboxylic acids due to their excellent stability against various nucleophiles and reducing agents. They are particularly useful in the synthesis of amino acids and peptides, where they protect the carboxylic acid functionality during peptide bond formation .

Synthesis of N-Boc-Protected Anilines

In palladium-catalyzed reactions, tert-butyl carbamates are used to synthesize N-Boc-protected anilines. This is an important step in the synthesis of complex organic molecules, including pharmaceuticals .

Synthesis of Tetrasubstituted Pyrroles

Tert-butyl carbamates are utilized in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These compounds have various applications in medicinal chemistry .

Deprotection Reactions

Tert-butyl carbamates can be deprotected under certain conditions to yield primary amines. This reaction is crucial in the final steps of synthesizing active pharmaceutical ingredients (APIs) where the amine group is protected during earlier synthesis stages .

Drug Design and Medicinal Chemistry

Carbamate-bearing molecules, including tert-butyl carbamates, play a significant role in drug discovery and medicinal chemistry. They are often used in the design of drug molecules due to their properties and stabilities .

Intermediate in Organic Synthesis

Tert-butyl carbamates serve as intermediates in various organic synthesis reactions, such as the production of acyl azide intermediates from carboxylic acids, which can further react to form other organic compounds .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxyhexan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKPPJXOWKJHDP-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CO)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](CO)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-butyl 1-hydroxyhexan-2-ylcarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B189836.png)